REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]([CH2:8][Cl:9])=[O:7])(=[O:3])[CH3:2].C[Si](C)(C)[O:12][CH2:13][CH2:14]O[Si](C)(C)C.C(=O)=O.CC(C)=O>C(Cl)Cl.FC(F)(F)S(O[Si](C)(C)C)(=O)=O>[C:1]([O:4][CH2:5][C:6]1([CH2:8][Cl:9])[O:12][CH2:13][CH2:14][O:7]1)(=[O:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(=O)CCl
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
C[Si](OCCO[Si](C)(C)C)(C)C
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
catalyst
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 5 days, with monitoring by 1H-NMR
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The crude reaction solution
|
Type
|
CUSTOM
|
Details
|
was separated by silica gel column
|
Type
|
WASH
|
Details
|
eluted with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1(OCCO1)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |